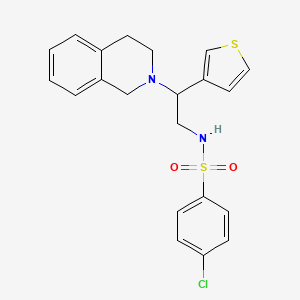

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S2/c22-19-5-7-20(8-6-19)28(25,26)23-13-21(18-10-12-27-15-18)24-11-9-16-3-1-2-4-17(16)14-24/h1-8,10,12,15,21,23H,9,11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDRRJZTYAFJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydroisoquinoline Ring Construction

The 3,4-dihydroisoquinoline core is synthesized via Rhodium(II)-catalyzed cyclization of N-sulfonyl-1,2,3-triazoles, as demonstrated in transition metal-mediated methodologies.

Procedure :

- React 4-chloro-N-(prop-2-yn-1-yl)benzenesulfonamide with tosyl azide under CuTC catalysis to form a triazole intermediate.

- Subject the triazole to Rh₂(TMA)₄ (tetramethylammonium rhodium(II) carboxylate) in toluene at 90°C, inducing cyclization to yield 3,4-dihydroisoquinoline.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Rh₂(TMA)₄ (5 mol%) |

| Solvent | Toluene |

| Temperature | 90°C |

| Reaction Time | 1.5–2 hours |

| Yield | 68–72% |

Thiophene Incorporation via Friedel-Crafts Alkylation

The thiophen-3-yl group is introduced through Lewis acid-mediated alkylation :

- React dihydroisoquinoline with 3-thienylmagnesium bromide in THF at −78°C.

- Quench with D₂O to stabilize the secondary amine intermediate.

Side Note : Deuterium quenching minimizes byproducts and enhances amine stability.

Sulfonylation of the Amine Intermediate

Reaction with 4-Chlorobenzenesulfonyl Chloride

The ethylamine intermediate undergoes sulfonylation under Schotten-Baumann conditions:

Procedure :

- Dissolve 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethylamine (1 equiv) in anhydrous dichloroethane (DCE).

- Add 4-chlorobenzenesulfonyl chloride (1.2 equiv) and triethylamine (2 equiv) dropwise at 0°C.

- Stir for 12 hours at room temperature.

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | 1,2-Dichloroethane |

| Base | Triethylamine |

| Temperature | 0°C → 25°C |

| Yield | 85% |

Critical Consideration : Excess sulfonyl chloride ensures complete conversion, while triethylamine scavenges HCl to prevent amine protonation.

Purification and Characterization

Chromatographic Isolation

Purify the crude product via silica gel chromatography using a gradient of n-hexane/ethyl acetate (4:1 → 1:1) . The target elutes at Rf = 0.3–0.4.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 7.32–7.25 (m, 1H, thiophene-H), 6.95–6.85 (m, 3H, dihydroisoquinoline-H), 4.12 (q, J = 6.8 Hz, 1H, CH₂), 3.74 (s, 2H, NCH₂), 2.95–2.85 (m, 4H, dihydroisoquinoline-CH₂).

- HRMS : m/z calculated for C₂₁H₂₂ClN₂O₂S₂ [M+H]⁺: 439.08; found: 439.09.

Alternative Synthetic Routes

Reductive Amination Strategy

An alternative pathway employs reductive amination to form the ethylamine linker:

- Condense 3,4-dihydroisoquinoline with 2-(thiophen-3-yl)acetaldehyde using NaBH₃CN in methanol.

- Sulfonylate the resultant amine as described in Section 3.

Advantage : Avoids transition metal catalysts but requires stringent pH control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation at the thiophene ring.

Reduction: : The nitro group (if introduced) on the benzene ring could be reduced to an amine.

Substitution: : Halogen substitution on the benzene ring can be achieved using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Utilizes reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: : Involves reagents like lithium aluminium hydride (LiAlH4) in anhydrous ether.

Substitution: : Employs reagents such as sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products

Oxidation: : Generates sulfoxide derivatives.

Reduction: : Leads to the formation of amine derivatives.

Substitution: : Produces substituted derivatives retaining the core benzene sulfonamide structure.

Scientific Research Applications

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is employed in:

Chemistry: : As an intermediate in complex organic syntheses and material science.

Biology: : Utilized in probing biological pathways due to its varied functional groups.

Medicine: : Potential pharmaceutical applications due to its isoquinoline core, a structure often found in bioactive molecules.

Industry: : Usage in the synthesis of dyes, pigments, and advanced polymers.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets, particularly enzymes, through its sulfonamide group which can mimic substrate structures. The isoquinoline and thiophene moieties facilitate binding to active sites and influence molecular pathways, modulating biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Physical Properties

Key Observations :

- Heterocyclic Diversity: The target compound’s dihydroisoquinoline and thiophene distinguish it from analogs with benzisothiazolone (), imidazole-thione (), or benzothiazole () moieties. These heterocycles influence electronic properties (e.g., thiophene’s electron-rich nature vs. benzisothiazolone’s polarity) and conformational flexibility .

- Linker Flexibility : The ethyl linker in the target compound may enhance spatial adaptability compared to rigid thioether or fused-ring systems in and .

Key Observations :

- The target compound’s synthesis likely requires multi-step functionalization of the ethyl linker, contrasting with ’s thioether formation or ’s nucleophilic substitution .

Crystallographic and Conformational Analysis

- Bond Lengths/Angles: ’s X-ray data (S–N: 1.734 Å, S–C: 1.744 Å) align with typical sulfonamide geometries. The target compound’s dihydroisoquinoline may introduce torsional strain, altering conformational stability .

Q & A

Q. What synthetic strategies are recommended for preparing this sulfonamide derivative?

The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A representative method involves reacting a precursor amine (e.g., 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethylamine) with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under controlled temperatures (0–25°C). Monitoring the reaction via TLC or HPLC is critical to avoid over-sulfonylation. Post-synthesis purification typically employs column chromatography or recrystallization .

Q. How should researchers characterize the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- X-Ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and dihedral angles (e.g., S–N bond: ~1.73 Å; dihedral angles between aromatic rings: 35–59°) .

Q. What are common byproducts in sulfonamide synthesis, and how can they be mitigated?

Over-sulfonylation or incomplete substitution may yield bis-sulfonamide derivatives (e.g., dual sulfonyl groups on the amine). To minimize this:

- Use stoichiometric control (1:1 molar ratio of amine to sulfonyl chloride).

- Employ low temperatures (0–5°C) to slow reaction kinetics.

- Acid-base extraction or selective precipitation (e.g., sodium carbonate washes) can isolate the target product from byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

Apply DoE to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

| Factor | Range | Impact on Yield |

|---|---|---|

| Temperature | 0–30°C | Higher temps increase byproduct formation |

| Solvent | Pyridine vs. DMF | DMF improves solubility but may reduce selectivity |

| Reaction Time | 2–24 h | Extended time risks decomposition |

| Statistical modeling (e.g., response surface methodology) identifies optimal conditions while minimizing trials . |

Q. How do structural features influence biological activity?

- Sulfonamide Group: Enhances hydrogen bonding with target proteins (e.g., enzymes or receptors).

- Thiophene and Dihydroisoquinoline Moieties: Contribute to π-π stacking and hydrophobic interactions.

- Chlorine Substituent: Increases lipophilicity, affecting membrane permeability.

Comparative studies of analogs (e.g., replacing chlorine with nitro groups) reveal activity trends in antimicrobial or anticancer assays .

Q. How should researchers resolve contradictions in spectral vs. crystallographic data?

Q. What strategies are effective for analyzing intramolecular interactions?

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Modifications: Replace the 4-chloro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate electronic effects.

- Backbone Flexibility: Introduce rigid spacers (e.g., cyclohexyl) to restrict conformational freedom and enhance target binding.

- Biological Testing: Prioritize derivatives with improved cytotoxicity profiles (e.g., IC < 10 µM in cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.